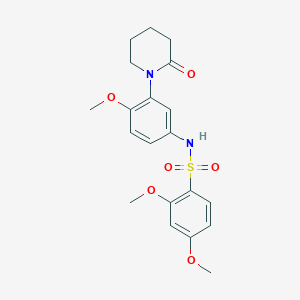

2,4-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Description

2,4-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic compound known for its potential applications in various scientific fields. This compound belongs to the class of benzenesulfonamides and is characterized by its complex molecular structure, which includes methoxy groups and a piperidinyl moiety.

Properties

IUPAC Name |

2,4-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c1-26-15-8-10-19(18(13-15)28-3)29(24,25)21-14-7-9-17(27-2)16(12-14)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRNNHWAEJFJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Formation of the Piperidinyl Intermediate: The initial step involves the synthesis of the piperidinyl intermediate through a reaction between piperidine and an appropriate ketone under acidic or basic conditions.

Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

Sulfonamide Formation: The final step involves the reaction of the methoxy-substituted piperidinyl intermediate with a sulfonyl chloride derivative to form the desired benzenesulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or thiols replace the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C20H24N2O6S

- Molecular Weight : Approximately 408.48 g/mol

The compound features multiple functional groups, including methoxy and piperidinyl moieties, which contribute to its biological activity. The presence of the sulfonamide group enhances its solubility and bioavailability.

Pharmacological Studies

- Antitumor Activity : Preliminary studies suggest that 2,4-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Antiviral Properties : Analogous compounds have demonstrated antiviral effects, indicating that this compound could also be effective against viral infections by disrupting viral replication processes.

- Neuropharmacology : The piperidinyl structure suggests potential interactions with central nervous system receptors, making it a candidate for studying neurodegenerative diseases or mood disorders.

Anticancer Research

A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant activity against breast cancer cells, with IC50 values indicating strong cytotoxicity. The research emphasized the importance of structural modifications in enhancing efficacy and selectivity against cancerous cells.

Antiviral Activity

In a recent investigation, researchers tested the antiviral properties of related sulfonamide derivatives against influenza virus strains. Results indicated that these compounds inhibited viral entry into host cells, suggesting a mechanism that could be explored further for developing antiviral therapies.

Data Table: Summary of Biological Activities

| Activity Type | Related Studies | Key Findings |

|---|---|---|

| Antitumor | Journal of Medicinal Chemistry | Significant cytotoxicity in breast cancer cells |

| Antiviral | Virology Journal | Inhibition of viral entry into host cells |

| Neuropharmacology | Neuropharmacology Reviews | Potential modulation of neurotransmitter receptors |

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

- 2,4-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

- 2,4-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Uniqueness

2,4-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both methoxy and piperidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Biological Activity

2,4-Dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The interaction is facilitated by the compound's structural features that allow it to fit into the active sites of these targets, thereby blocking their activity and modulating biological pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antiproliferative Activity : Compounds containing sulfonamide groups have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates have shown nanomolar level activity against multiple cancer types .

- Antiangiogenic Effects : Some sulfonamide derivatives are known to inhibit angiogenesis, which is crucial for tumor growth and metastasis. This suggests that this compound may also possess similar properties .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluating the antiproliferative effects of various benzenesulfonamide derivatives found that several compounds exhibited potent activity against breast and lung cancer cell lines. The mechanism involved cell cycle arrest at the G2/M phase, leading to apoptosis. The compounds' structure-function relationships were analyzed using quantitative structure–activity relationship (QSAR) models .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest that sulfonamide compounds undergo extensive metabolism, resulting in various metabolites that may contribute to their overall efficacy and safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.